molecular formula C16H24N2O6 B3972686 4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine;oxalic acid

4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine;oxalic acid

Cat. No.: B3972686
M. Wt: 340.37 g/mol
InChI Key: VTAGVROJGSCWNF-UHFFFAOYSA-N
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Description

4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine;oxalic acid is a complex organic compound that features a piperidine ring, a morpholine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with piperidine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or amines, and various substituted piperidine and morpholine derivatives .

Scientific Research Applications

4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and morpholine derivatives, such as:

Uniqueness

What sets 4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine apart is its unique combination of the piperidine, morpholine, and furan rings. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[1-(furan-2-ylmethyl)piperidin-4-yl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2.C2H2O4/c1-2-14(18-9-1)12-15-5-3-13(4-6-15)16-7-10-17-11-8-16;3-1(4)2(5)6/h1-2,9,13H,3-8,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAGVROJGSCWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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